1-(4-Fluorophenyl)pyrazole-4-boronic acid 1-(4-Fluorophenyl)pyrazole-4-boronic acid
Brand Name: Vulcanchem
CAS No.: 1072945-89-1
VCID: VC3426582
InChI: InChI=1S/C9H8BFN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H
SMILES: B(C1=CN(N=C1)C2=CC=C(C=C2)F)(O)O
Molecular Formula: C9H8BFN2O2
Molecular Weight: 205.98 g/mol

1-(4-Fluorophenyl)pyrazole-4-boronic acid

CAS No.: 1072945-89-1

Cat. No.: VC3426582

Molecular Formula: C9H8BFN2O2

Molecular Weight: 205.98 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)pyrazole-4-boronic acid - 1072945-89-1

Specification

CAS No. 1072945-89-1
Molecular Formula C9H8BFN2O2
Molecular Weight 205.98 g/mol
IUPAC Name [1-(4-fluorophenyl)pyrazol-4-yl]boronic acid
Standard InChI InChI=1S/C9H8BFN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H
Standard InChI Key RKNFXJIPDALCBH-UHFFFAOYSA-N
SMILES B(C1=CN(N=C1)C2=CC=C(C=C2)F)(O)O
Canonical SMILES B(C1=CN(N=C1)C2=CC=C(C=C2)F)(O)O

Introduction

Structural Characteristics

1-(4-Fluorophenyl)pyrazole-4-boronic acid features a pyrazole heterocyclic core with strategic substitutions that define its chemical identity. The core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The compound has two key substituents: a 4-fluorophenyl group attached at the N1 position of the pyrazole ring and a boronic acid group (-B(OH)₂) at the C4 position .

The molecular structure can be represented by the molecular formula C₉H₈BFN₂O₂, with a molecular weight of 205.98 g/mol. The presence of the fluorine atom on the phenyl ring and the boronic acid group creates a unique electronic distribution within the molecule, influencing its chemical behavior and reactivity. The compound's structure allows for potential hydrogen bonding through both the nitrogen atoms in the pyrazole ring and the hydroxyl groups of the boronic acid moiety .

Table 1. Structural Information of 1-(4-Fluorophenyl)pyrazole-4-boronic acid

ParameterValueSource
Chemical Name1-(4-Fluorophenyl)pyrazole-4-boronic acid
Synonyms1-(4-Fluorophenyl)-1H-pyrazole-4-boronic acid; Boronic acid, B-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-
CAS Number1072945-89-1
Molecular FormulaC₉H₈BFN₂O₂
Molecular Weight205.98 g/mol
SMILES CodeOB(C1=CN(C2=CC=C(F)C=C2)N=C1)O

The compound's structural characteristics are important determinants of its chemical behavior, particularly in reactions involving the boronic acid group. The positioning of substituents creates a molecular architecture with distinct regions for potential interactions, making it valuable for applications requiring specific molecular recognition or reactivity patterns .

Physical and Chemical Properties

1-(4-Fluorophenyl)pyrazole-4-boronic acid possesses distinctive physical and chemical properties that influence its behavior in various chemical environments and applications. As an organoboronic acid, it exhibits the characteristic properties associated with arylboronic acids while also showing specific behaviors related to its pyrazole structure and fluorinated substituent .

The compound contains both acidic (boronic acid) and basic (pyrazole nitrogen) sites, giving it amphoteric character. The presence of the boronic acid group enables it to form hydrogen bonds, with two hydrogen bond donors and four hydrogen bond acceptors within its structure. The compound has a relatively rigid structure with only two rotatable bonds, contributing to its conformational properties and potential binding characteristics in biological systems .

Table 2. Physicochemical Properties of 1-(4-Fluorophenyl)pyrazole-4-boronic acid

PropertyValueSource
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass206.0662858 Da
Monoisotopic Mass206.0662858 Da

The boronic acid functional group (-B(OH)₂) plays a crucial role in the compound's reactivity profile. Boronic acids are known to participate in various reaction types, including nucleophilic substitutions, condensations, and cross-coupling reactions. In particular, they can undergo disproportionation under basic conditions, a property that has been observed with other arylboronic acids and may be relevant to the reactivity of 1-(4-Fluorophenyl)pyrazole-4-boronic acid .

The compound's fluorophenyl group introduces electron-withdrawing characteristics that can influence the electron density distribution throughout the molecule. This electronic effect may alter the acidity of the boronic acid group and the reactivity of the pyrazole ring, potentially enhancing certain reaction pathways while suppressing others. These electronic properties are particularly important when considering the compound's potential applications in synthetic chemistry and its interactions with biological targets .

ParameterClassification/StatementSource
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319
Precautionary StatementsP264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313
HS Code2933199090

The hazard statements indicate that the compound:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

These hazard classifications necessitate specific precautionary measures when handling the compound, including:

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P362+P364: Take off contaminated clothing and wash it before reuse

  • P332+P313: If skin irritation occurs: Get medical advice/attention

Laboratory personnel working with this compound should ensure proper ventilation, use appropriate personal protective equipment, and follow institutional safety protocols. The compound should be stored according to manufacturer recommendations, typically in a cool, dry place away from incompatible materials. Special attention should be paid to avoiding skin and eye contact, as indicated by the hazard statements .

Given its classification as an irritant, proper disposal procedures should be followed according to local regulations for chemical waste management. Records of safety data sheets should be maintained and readily accessible in laboratories where this compound is used .

Structural Comparisons with Related Compounds

An important aspect of understanding 1-(4-Fluorophenyl)pyrazole-4-boronic acid involves comparing it with structurally related compounds to identify how subtle structural variations affect chemical and biological properties. The available research data reveals a relevant isomeric compound, [3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid (CAS: 474711-98-3), which has the same molecular formula but differs in the position of the 4-fluorophenyl substituent .

In [3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid, the fluorophenyl group is attached at position 3 of the pyrazole ring rather than at position 1 as in our target compound. This structural difference, while subtle, can significantly impact:

  • Electronic Distribution: The different positioning of the fluorophenyl group alters the electron density distribution throughout the molecule, potentially affecting the reactivity of the boronic acid group and the basicity of the pyrazole nitrogens.

  • Molecular Geometry: The spatial arrangement of the substituents differs between the isomers, creating distinct three-dimensional structures that may interact differently with potential binding partners or reaction substrates.

  • Hydrogen Bonding Patterns: The position of the fluorophenyl group influences the accessibility of the pyrazole nitrogen atoms for hydrogen bonding, potentially altering intermolecular interactions .

Another structurally related compound mentioned in the research is 1-phenyl-1H-pyrazol-4-yl-boronic acid (CAS: 1201643-70-0), which differs from our target compound by lacking the fluorine substituent on the phenyl ring . This comparison provides insight into the specific effects of the fluorine atom on the compound's properties.

The comparison with SX-517, described as "the first reported boronic acid chemokine antagonist," offers perspective on how different structural frameworks containing both fluorophenyl and boronic acid moieties can exhibit biological activity . While SX-517 has a substantially different core structure (2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid), the shared elements may suggest common interaction patterns with biological targets.

These structural comparisons are valuable for establishing structure-activity relationships and for guiding the design of new compounds with optimized properties for specific applications in chemistry and biology.

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